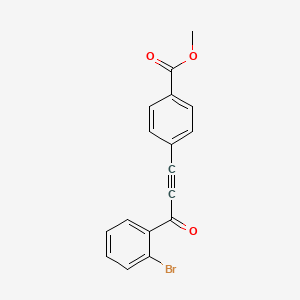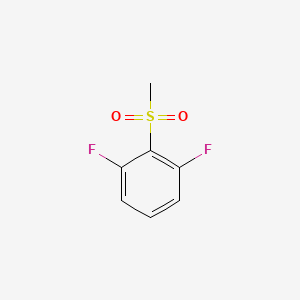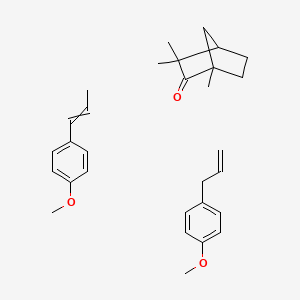
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butanamide backbone with a 5-methyl-1H-pyrazol-3-yl substituent, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 5-methyl-1H-pyrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-methyl-1H-pyrazole+butanoyl chlorideEt3NButanamide, N-(5-methyl-1H-pyrazol-3-yl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).
Major Products
Oxidation: 5-carboxy-1H-pyrazole derivative.
Reduction: Butylamine, N-(5-methyl-1H-pyrazol-3-yl)-.
Substitution: Various halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its medicinal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
N-Methyl-2-(3,4,5-tribromo-1H-pyrazol-1-yl)butanamide: Known for its applications in medicinal chemistry.
Uniqueness
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
714230-79-2 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
N-(5-methyl-1H-pyrazol-3-yl)butanamide |
InChI |
InChI=1S/C8H13N3O/c1-3-4-8(12)9-7-5-6(2)10-11-7/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
IQYBHMKYFRRQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=NNC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)



![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)

![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
